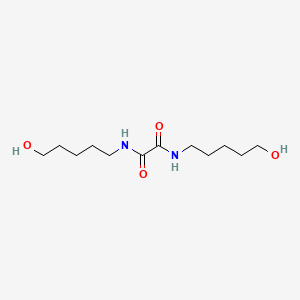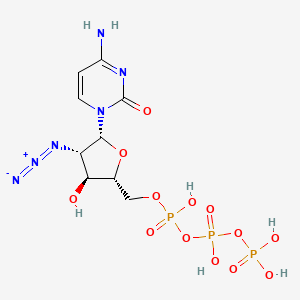![molecular formula C16H20BrNS B14432957 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide CAS No. 77148-98-2](/img/structure/B14432957.png)
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide is a quaternary ammonium compound with a unique structure that combines a pyridinium ion with a phenylbutyl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide typically involves the quaternization of 2-[(4-phenylbutyl)sulfanyl]pyridine with methyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The phenylbutyl sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium chloride, potassium iodide, or sodium hydroxide are typically employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Corresponding halide or hydroxide salts.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound may exhibit antimicrobial properties, making it useful in the development of disinfectants and antiseptics.
Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants and ionic liquids.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound may inhibit enzyme activity by binding to active sites or altering protein conformation.
Similar Compounds:
Benzalkonium chloride: Another quaternary ammonium compound with antimicrobial properties.
Cetylpyridinium chloride: A pyridinium-based compound used in oral care products.
Tetrabutylammonium bromide: A quaternary ammonium salt used as a phase-transfer catalyst.
Uniqueness: this compound is unique due to its specific combination of a pyridinium ion and a phenylbutyl sulfanyl group. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Eigenschaften
| 77148-98-2 | |
Molekularformel |
C16H20BrNS |
Molekulargewicht |
338.3 g/mol |
IUPAC-Name |
1-methyl-2-(4-phenylbutylsulfanyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C16H20NS.BrH/c1-17-13-7-5-12-16(17)18-14-8-6-11-15-9-3-2-4-10-15;/h2-5,7,9-10,12-13H,6,8,11,14H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
ZCYQUHCVDCBJIF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC=C1SCCCCC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)

